molecular formula C15H12N2O2 B13067358 4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol

4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol

Cat. No.: B13067358
M. Wt: 252.27 g/mol
InChI Key: JIFHRBHGJVNNBT-UHFFFAOYSA-N
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Description

4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol is a complex organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-Methoxyphenol)

Uniqueness

4-(4-Phenyl-4H-imidazol-5-yl)benzene-1,2-diol is unique due to the presence of both an imidazole ring and a dihydroxybenzene moiety

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(4-phenyl-4H-imidazol-5-yl)benzene-1,2-diol

InChI

InChI=1S/C15H12N2O2/c18-12-7-6-11(8-13(12)19)15-14(16-9-17-15)10-4-2-1-3-5-10/h1-9,14,18-19H

InChI Key

JIFHRBHGJVNNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC=N2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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